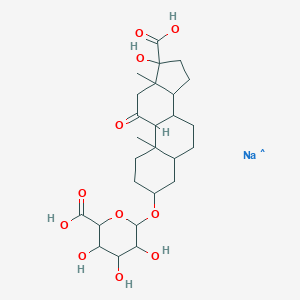
Tricyclo(4.3.1.0(1,6))deca-2-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tricyclo(4.3.1.0(1,6))deca-2-ene, also known as norbornadiene, is a bicyclic organic compound with a unique structure. It has been extensively studied for its applications in various fields such as materials science, organic synthesis, and photochemistry.3.1.0(1,6))deca-2-ene.
作用机制
The mechanism of action of tricyclo(4.3.1.0(1,6))deca-2-ene is still not fully understood. However, it is believed that the compound undergoes a reversible thermal isomerization, which leads to a change in its electronic properties. This change in electronic properties makes it useful for various applications such as photochromism, molecular switches, and sensors.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of tricyclo(4.3.1.0(1,6))deca-2-ene. However, some studies have shown that it has anti-inflammatory and analgesic effects. It has also been shown to inhibit the growth of certain cancer cells.
实验室实验的优点和局限性
Tricyclo(4.3.1.0(1,6))deca-2-ene has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile compound that can be used in various reactions. However, it has some limitations such as its high cost and limited availability.
未来方向
There are several future directions for the research on tricyclo(4.3.1.0(1,6))deca-2-ene. Some of the possible directions include the development of new synthetic methods, the exploration of its applications in materials science, the study of its mechanism of action, and the investigation of its potential as a therapeutic agent for various diseases.
In conclusion, tricyclo(4.3.1.0(1,6))deca-2-ene is a unique compound with various applications in materials science, organic synthesis, and photochemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to explore its full potential in various fields.
合成方法
The synthesis of tricyclo(4.3.1.0(1,6))deca-2-ene can be achieved through various methods such as thermal isomerization of Tricyclo(4.3.1.0(1,6))deca-2-enee, photoisomerization, and catalytic isomerization. The most commonly used method is the thermal isomerization of Tricyclo(4.3.1.0(1,6))deca-2-enee, which involves heating Tricyclo(4.3.1.0(1,6))deca-2-enee to a high temperature and then cooling it rapidly to form tricyclo(4.3.1.0(1,6))deca-2-ene.
科学研究应用
Tricyclo(4.3.1.0(1,6))deca-2-ene has been extensively studied for its applications in various fields such as materials science, organic synthesis, and photochemistry. In materials science, it has been used as a building block for the synthesis of various polymers and copolymers. In organic synthesis, it has been used as a dienophile in Diels-Alder reactions to synthesize various compounds. In photochemistry, it has been used as a photochromic compound for the development of optical switches and sensors.
属性
CAS 编号 |
136630-10-9 |
|---|---|
产品名称 |
Tricyclo(4.3.1.0(1,6))deca-2-ene |
分子式 |
C10H14 |
分子量 |
134.22 g/mol |
IUPAC 名称 |
tricyclo[4.3.1.01,6]dec-2-ene |
InChI |
InChI=1S/C10H14/c1-2-5-10-7-3-6-9(10,4-1)8-10/h1,4H,2-3,5-8H2 |
InChI 键 |
WIFBEXHOHTVPTE-UHFFFAOYSA-N |
SMILES |
C1CC23CCC=CC2(C1)C3 |
规范 SMILES |
C1CC23CCC=CC2(C1)C3 |
同义词 |
Tricyclo[4.3.1.0(1,6)]deca-2-ene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



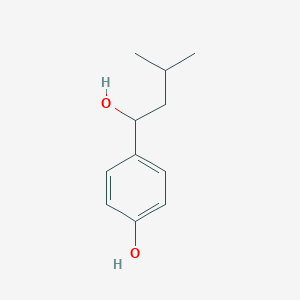
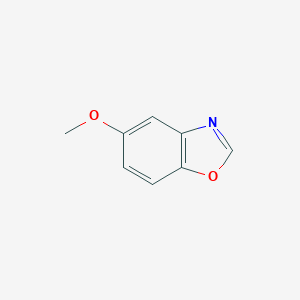

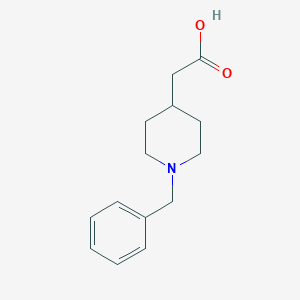
![Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester](/img/structure/B160123.png)
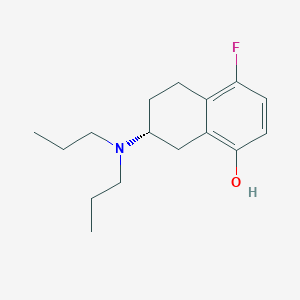
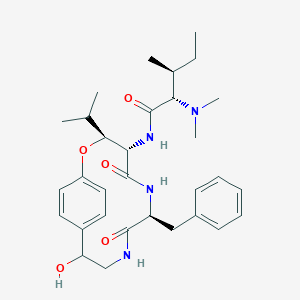

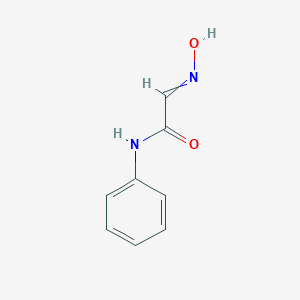
![2-Amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160135.png)
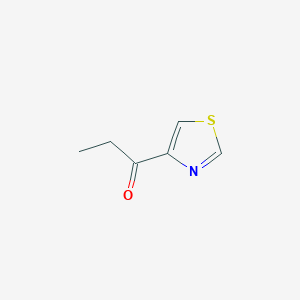
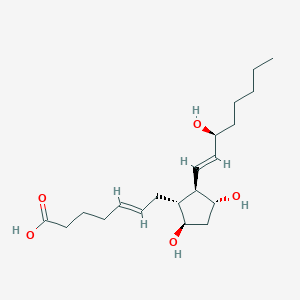
![methyl (E)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate](/img/structure/B160138.png)
